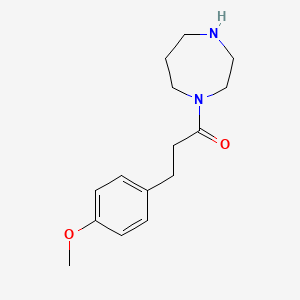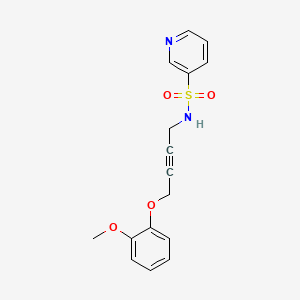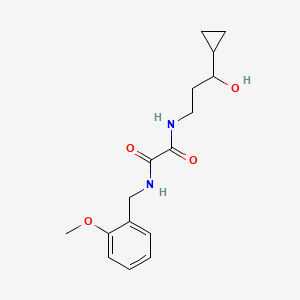![molecular formula C12H15F3O B2677503 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 109769-57-5](/img/structure/B2677503.png)
2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” is a chemical compound with the molecular formula C13H17F3O . It is a derivative of propanol where two methyl groups are attached to the second carbon atom and a 4-(trifluoromethyl)phenyl group is attached to the first carbon atom .
Molecular Structure Analysis
The molecular structure of this compound involves a propanol backbone with two methyl groups attached to the second carbon atom and a 4-(trifluoromethyl)phenyl group attached to the first carbon atom . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule .Applications De Recherche Scientifique
Stereochemistry and Synthesis
- The stereochemistry of compounds similar to 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol has been explored, such as in the stereospecific synthesis of diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols. The absolute configuration of these compounds has been a subject of study, revealing insights into the stereochemistry of such molecules (Angiolini, Bizzarri, & Tramontini, 1969).
Chemical Transformations and Reactions
- Compounds structurally related to 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol have been utilized in chemical transformations. For example, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was prepared in high enantiomeric purity and converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the potential for complex chemical transformations (Shimizu, Sugiyama, & Fujisawa, 1996).
Material Science and Electropolymerization
- In material science, derivatives of this chemical have been synthesized and studied for their electrochemical properties. For instance, the synthesis of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, and its metallo compounds, has been reported. These compounds were characterized and their electrochemical and spectroelectrochemical properties were investigated, indicating potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Catalysis and Hydrogenation
- In the field of catalysis, similar compounds have been synthesized using specific catalysts. For example, the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts demonstrates the versatility of these compounds in chemical reactions (Paczkowski & Hölderich, 1997).
Pharmacological Research
- Although not directly related to 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol, structurally related compounds have been synthesized and evaluated for potential pharmacological properties. For instance, studies on the synthesis of allosteric modulators of GABA B receptors have been conducted, indicating the breadth of research applications for these types of compounds (Kerr et al., 2007).
Propriétés
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7,10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEARQOWSYUBEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2677420.png)
![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2677423.png)


![6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione](/img/structure/B2677428.png)


![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2677434.png)



![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2677443.png)